Technical Profile: Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8)
Technical Profile: Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8)
[1][2][3][4]
Executive Summary
Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8) is a specialized halogenated benzoic acid derivative serving as a critical electrophilic building block in medicinal chemistry.[1][2][3][4][5] Characterized by a highly reactive benzyl bromide "warhead" positioned ortho to a methyl ester, this compound is primarily utilized in the synthesis of fused bicyclic heterocycles, most notably phthalazinones and isoquinolinones . These scaffolds are pharmacophores in several poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogs) and other oncology therapeutics.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, stability profiles, and handling protocols for drug development applications.
Part 1: Chemical Identity & Structural Analysis
The compound features a benzene ring trisubstituted with a methyl ester, a bromomethyl group, and a fluorine atom.[4] The 2,6-substitution pattern creates a sterically crowded environment that influences both its reactivity and crystal packing.
| Property | Detail |
| CAS Number | 197516-58-8 |
| IUPAC Name | Methyl 2-(bromomethyl)-6-fluorobenzoate |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| SMILES | COC(=O)C1=C(F)C=CC=C1CBr |
| InChI Key | Unique identifier required for database integration (Predicted) |
| Structural Class | Alkyl halide; Benzoic acid ester; Organofluorine |
Structural Features & Reactivity Logic[5][7]
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Bromomethyl Group (C-2): A potent electrophile susceptible to S_N2 reactions. It serves as the primary site for alkylation or cyclization.
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Methyl Ester (C-1): Acts as an internal electrophile. Upon reaction with binucleophiles (e.g., hydrazine), it facilitates cyclization to form six-membered lactams.
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Fluorine Atom (C-6): Provides metabolic stability to the aromatic ring and modulates the lipophilicity (LogP). Its electron-withdrawing nature deactivates the ring toward oxidation but can influence the rate of hydrolysis at the adjacent ester.
Part 2: Physicochemical Profiling
Accurate physicochemical data is essential for process optimization and formulation. While experimental values can vary by batch purity, the following parameters define the compound's behavior.
Table 1: Physical & Chemical Properties[8][9]
| Parameter | Value / Characteristic | Relevance |
| Physical State | Solid (Low-melting) or Crystalline Powder | Handling and dispensing; may liquefy in warm labs (>30°C). |
| Melting Point | Predicted range: 35–55 °C | Requires temperature-controlled storage to prevent caking. |
| Boiling Point | >250 °C (Decomposes) | Not suitable for GC analysis without derivatization or careful control. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic; requires organic co-solvents for biological assays. |
| Solubility (Organic) | High (DCM, DMSO, EtOAc, Methanol) | Compatible with standard organic synthesis workflows. |
| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity; indicates good membrane permeability potential. |
| pKa | N/A (No ionizable protons) | Neutral molecule under physiological pH. |
Solubility & Stability Insights
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Hydrolytic Instability: The benzyl bromide moiety is moisture-sensitive.[6] Prolonged exposure to humid air converts the bromide to the corresponding benzyl alcohol (Methyl 2-(hydroxymethyl)-6-fluorobenzoate) and releases HBr, which can autocatalyze further degradation.
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Thermal Sensitivity: As a benzyl halide, the compound is prone to thermal decomposition. Avoid heating above 60°C for extended periods during drying or concentration.
Part 3: Synthetic Utility & Mechanism
The primary value of CAS 197516-58-8 lies in its ability to undergo heterocyclization . The diagram below illustrates its synthesis from a methyl precursor and its downstream conversion into a PARP-inhibitor-like scaffold.
Figure 1: Synthetic pathway illustrating the generation of CAS 197516-58-8 via radical bromination and its subsequent transformation into a pharmacologically active phthalazinone core.[5]
Experimental Protocol: Radical Bromination
Note: This is a generalized protocol based on standard benzyl bromination chemistry.
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Charge: Dissolve Methyl 2-fluoro-6-methylbenzoate (1.0 eq) in anhydrous trifluorotoluene (green alternative to CCl4).
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Activation: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
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Reaction: Heat to reflux (approx. 80-100°C) under Nitrogen. Monitor by HPLC for consumption of starting material.
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Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
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Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary to remove residual bromine species.
Part 4: Analytical Methodologies
Due to the thermal instability of the bromide and the lack of a chromophore in some impurities, HPLC-UV is the preferred method over GC.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the ester/bromide).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV @ 254 nm (Benzoate absorption) and 210 nm.
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Sample Diluent: Acetonitrile (Avoid methanol to prevent transesterification or solvolysis of the bromide).
Figure 2: Quality Control decision tree emphasizing the multi-modal analysis required to ensure the integrity of the reactive intermediate.
Part 5: Safety & Handling (MSDS Summary)
Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (Corrosive).
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H335: May cause respiratory irritation (Lachrymator).
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Handling Precautions:
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Lachrymator: This compound releases vapors that are extremely irritating to the eyes and mucous membranes. Always handle in a functioning chemical fume hood.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
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Spill Response: Neutralize spills with a dilute solution of sodium bisulfite (to quench active bromine species) before absorbing with inert material.
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References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12192163 (Analogous Structure). Retrieved from [Link]
- Menear, K. A., et al. (2008).4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
Sources
- 1. 1935921-64-4|Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. 1935921-64-4|Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. AB457417 | CAS 197516-58-8 – abcr Gute Chemie [abcr.com]
- 4. Buy Methyl 2-(bromomethyl)-6-fluorobenzoate | 197516-58-8 [smolecule.com]
- 5. 2-Bromomethyl-6-fluoro-be, ANGENE, 2827331 - 나비엠알오 [navimro.com]
- 6. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]
